6-Amino-5-methylpyridin-3-OL
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Overview
Description
“6-Amino-5-methylpyridin-3-OL” is a chemical compound with the CAS Number: 193746-18-8 . It has a molecular weight of 124.14 and its IUPAC name is 6-amino-5-methyl-3-pyridinol . It is also known as 2-amino-5-hydroxy-3-methylpyridine . The compound is typically stored at temperatures between 2-8°C and appears as a yellow to brown solid .
Scientific Research Applications
Application in Cancer Research
- Specific Scientific Field: Cancer Research .
- Summary of the Application: The compound “6-Amino-5-methylpyridin-3-OL” has been studied for its potential use in inhibiting serotonin-induced angiogenesis and tumor growth . Angiogenesis, the formation of new blood vessels, is a critical process in the growth of tumors. By inhibiting this process, it may be possible to limit the growth of cancerous cells.
- Methods of Application or Experimental Procedures: The study used a derivative of “6-Amino-5-methylpyridin-3-OL”, known as BJ-1108, to test its effects on serotonin-induced angiogenesis . The specific experimental procedures and technical details were not provided in the search results.
- Results or Outcomes: The study found that BJ-1108 significantly inhibited serotonin-induced angiogenesis . Additionally, it was found to reduce the size and weight of excised tumors in a breast cancer cell-inoculated CAM assay . This suggests that the compound could have potential applications in the treatment of certain types of cancer.
Application in Digestive Diseases and Sciences
- Specific Scientific Field: Digestive Diseases and Sciences .
- Summary of the Application: The compound “6-Amino-5-methylpyridin-3-OL” has been studied for its potential use in ameliorating experimental colitis in mice . Colitis is a chronic inflammatory condition of the intestinal wall in humans. The compound, specifically a derivative known as BJ-1108, is reported to significantly inhibit the generation of reactive oxygen species (ROS) in vitro .
- Methods of Application or Experimental Procedures: The study induced colitis in mice with dextran sulfate sodium (DSS), and disease severity was estimated by evaluating body weight, colon length, histology, immune cell infiltration, and intestinal permeability . The protective effects of BJ-1108 on barrier function were examined using Caco-2 cells .
- Results or Outcomes: Mice treated with BJ-1108 exhibited improved disease severity, as indicated by evaluations of body weight, histological scores, spleen weight, and infiltrates of T cells and macrophages . The administration of BJ-1108 inhibited the colonic mRNA expression of IL-6 and IL-1β in vivo . Additionally, BJ-1108 limited intestinal permeability and enhanced the expression of tight junction (TJ) proteins such as claudin-1 and claudin-3 in the DSS-induced colitis model .
Safety And Hazards
properties
IUPAC Name |
6-amino-5-methylpyridin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-2-5(9)3-8-6(4)7/h2-3,9H,1H3,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPMCPDHBXRBBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-methylpyridin-3-OL | |
CAS RN |
193746-18-8 |
Source
|
Record name | 6-Amino-5-methylpyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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